molecular formula C20H18N2O5S B15017000 Quinolin-8-yl 3-(morpholin-4-ylsulfonyl)benzoate

Quinolin-8-yl 3-(morpholin-4-ylsulfonyl)benzoate

Cat. No.: B15017000
M. Wt: 398.4 g/mol
InChI Key: IOVZMNILGCRPQC-UHFFFAOYSA-N
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Description

QUINOLIN-8-YL 3-(MORPHOLINE-4-SULFONYL)BENZOATE is a synthetic compound known for its role as a synthetic cannabinoid receptor agonist. This compound is part of a broader class of synthetic cannabinoids that have been studied for their potential therapeutic applications and their metabolic fate in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of QUINOLIN-8-YL 3-(MORPHOLINE-4-SULFONYL)BENZOATE typically involves the esterification of quinolin-8-yl with 3-(morpholine-4-sulfonyl)benzoic acid. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for optimal synthesis.

Chemical Reactions Analysis

Types of Reactions

QUINOLIN-8-YL 3-(MORPHOLINE-4-SULFONYL)BENZOATE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced analogs, and substituted compounds, which can be further analyzed for their pharmacological properties .

Scientific Research Applications

QUINOLIN-8-YL 3-(MORPHOLINE-4-SULFONYL)BENZOATE has been extensively studied for its applications in various fields:

Mechanism of Action

The compound exerts its effects by acting as an agonist at cannabinoid receptors, particularly CB1 and CB2 receptors. Upon binding to these receptors, it activates intracellular signaling pathways that modulate various physiological processes. The involvement of cytochrome P450 enzymes in its metabolism suggests potential interactions with other drugs metabolized by these enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

QUINOLIN-8-YL 3-(MORPHOLINE-4-SULFONYL)BENZOATE is unique due to its specific structural features, such as the morpholine-4-sulfonyl group, which imparts distinct pharmacological properties compared to other similar compounds. Its metabolic profile and interaction with cannabinoid receptors also distinguish it from other synthetic cannabinoids .

Properties

Molecular Formula

C20H18N2O5S

Molecular Weight

398.4 g/mol

IUPAC Name

quinolin-8-yl 3-morpholin-4-ylsulfonylbenzoate

InChI

InChI=1S/C20H18N2O5S/c23-20(27-18-8-2-4-15-6-3-9-21-19(15)18)16-5-1-7-17(14-16)28(24,25)22-10-12-26-13-11-22/h1-9,14H,10-13H2

InChI Key

IOVZMNILGCRPQC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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